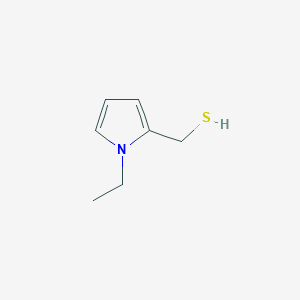
(1-ethyl-1H-pyrrol-2-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethyl-1H-pyrrol-2-yl)methanethiol is an organic compound with the molecular formula C₇H₁₁NS and a molecular weight of 141.23 g/mol . It is characterized by the presence of a pyrrole ring substituted with an ethyl group and a methanethiol group. This compound is primarily used for research purposes and has various applications in scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrrol-2-yl)methanethiol typically involves the reaction of 1-ethylpyrrole with methanethiol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
The production process involves standard organic synthesis techniques, including purification steps such as distillation and recrystallization to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethyl-1H-pyrrol-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted pyrrole derivatives.
Applications De Recherche Scientifique
(1-Ethyl-1H-pyrrol-2-yl)methanethiol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-ethyl-1H-pyrrol-2-yl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to modifications in their structure and function. Additionally, the compound can participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methyl-1H-pyrrol-2-yl)methanethiol: Similar structure but with a methyl group instead of an ethyl group.
(1-Propyl-1H-pyrrol-2-yl)methanethiol: Similar structure but with a propyl group instead of an ethyl group.
(1-Butyl-1H-pyrrol-2-yl)methanethiol: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
(1-Ethyl-1H-pyrrol-2-yl)methanethiol is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of the ethyl group provides distinct steric and electronic effects compared to its methyl, propyl, and butyl analogs .
Propriétés
Formule moléculaire |
C7H11NS |
|---|---|
Poids moléculaire |
141.24 g/mol |
Nom IUPAC |
(1-ethylpyrrol-2-yl)methanethiol |
InChI |
InChI=1S/C7H11NS/c1-2-8-5-3-4-7(8)6-9/h3-5,9H,2,6H2,1H3 |
Clé InChI |
YJEDTRGOIYPPGE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC=C1CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)


![6-Propyl-2-azaspiro[3.3]heptane](/img/structure/B11922456.png)


